Pterogynidine

CAS No.:

Cat. No.: VC1838913

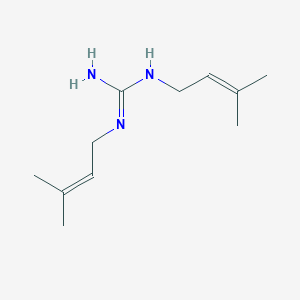

Molecular Formula: C11H21N3

Molecular Weight: 195.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21N3 |

|---|---|

| Molecular Weight | 195.3 g/mol |

| IUPAC Name | 1,2-bis(3-methylbut-2-enyl)guanidine |

| Standard InChI | InChI=1S/C11H21N3/c1-9(2)5-7-13-11(12)14-8-6-10(3)4/h5-6H,7-8H2,1-4H3,(H3,12,13,14) |

| Standard InChI Key | PDIPOEDZYMYFGI-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CCNC(=NCC=C(C)C)N)C |

Introduction

Chemical Properties and Structure

Molecular Information

Pterogynidine is a guanidine alkaloid with the molecular formula C11H21N3 and a molecular weight of 195.30 g/mol. The compound's IUPAC name is 1,2-bis(3-methylbut-2-enyl)guanidine, and it is also known as N,N'-bis(3-methyl-2-butenyl)guanidine . The exact mass of pterogynidine is 195.173547683 Da, and it possesses specific physical and chemical properties that contribute to its biological activities.

Table 1: Key Chemical Properties of Pterogynidine

| Property | Value |

|---|---|

| Molecular Formula | C11H21N3 |

| Molecular Weight | 195.30 g/mol |

| XLogP3-AA | 2.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 5 |

| CAS Number | 25713-89-7 |

Structural Characteristics

Pterogynidine is characterized by its guanidine core with two isoprenyl moieties attached to the amino nitrogens . This structure is particularly significant as it differentiates pterogynidine from other related guanidine alkaloids such as galegine (with one isoprenyl moiety), nitensidine A (with one geranyl moiety on two amino nitrogens), and pterogynine (with one isoprenyl moiety on two amino nitrogens) . The precise arrangement of these functional groups appears to play a crucial role in determining the biological activity of the compound.

Natural Sources and Isolation

Plant Sources

Pterogynidine has been isolated from multiple plant species, most notably from the Brazilian plant Alchornea glandulosa and Pterogyne nitens, which is common in South America . These plants have been traditional sources of various bioactive compounds, including flavonoids and alkaloids. The identification of pterogynidine in these botanical sources has contributed significantly to the understanding of their medicinal properties and potential therapeutic applications.

Biological Activities

Anti-angiogenic Properties

One of the most significant biological activities of pterogynidine is its potent anti-angiogenic effect. In studies using Human Umbilical Vein Endothelial Cells (HUVEC), pterogynidine at a concentration of 8 μM demonstrated remarkable inhibition of angiogenesis through multiple mechanisms . This anti-angiogenic activity positions pterogynidine as a potential candidate for therapeutic applications in conditions characterized by excessive angiogenesis, such as cancer and certain inflammatory diseases.

Table 2: Anti-angiogenic Effects of Pterogynidine on HUVEC

| Parameter | Effect (compared to control) | Significance Level |

|---|---|---|

| Cell Viability (8 μM) | Reduced to 63.33% ± 8.12% | p < 0.01 |

| Cell Proliferation | Decreased to 11.79% ± 4.02% | p < 0.01 |

| Apoptosis | Increased to 1771.43% ± 122.81% | p < 0.01 |

| Migration/Invasion | Reduced to 4.09% ± 2.95% | p < 0.01 |

| Capillary-like Structure Formation | Drastic reduction | Significant |

Effects on Cellular Processes

Pterogynidine's effects on cellular processes extend beyond its anti-angiogenic properties. Studies have demonstrated that treatment with 8 μM pterogynidine significantly decreases cell viability in a dose-dependent manner, with higher concentrations resulting in more pronounced reductions . The compound also significantly inhibits the proliferation of endothelial cells while strongly inducing apoptosis, as evidenced by bromodeoxyuridine (BrdU) and terminal transferase dUTP nick end labeling (TUNEL) assays, respectively .

Another crucial cellular process affected by pterogynidine is cell migration and invasion. Research utilizing double-chamber assays has shown that pterogynidine treatment results in a very significant decrease in the migratory and invasive capacities of endothelial cells . This effect is particularly relevant in the context of cancer, where cell migration and invasion are fundamental to the processes of tumor growth and metastasis.

| Alkaloid | Structural Characteristic | Anti-osteoclastic Effect at 10 μM |

|---|---|---|

| Galegine | One isoprenyl moiety on amino nitrogen | No significant effect |

| Pterogynidine | Two isoprenyl moieties on amino nitrogen | No significant effect |

| Nitensidine A | One geranyl moiety on two amino nitrogens | Significant reduction (IC50: 0.93 ± 0.024 μM) |

| Pterogynine | One isoprenyl moiety on two amino nitrogens | Significant reduction (IC50: 2.7 ± 0.40 μM) |

Mechanism of Action

Effects on NFκB Pathway

Research suggests that pterogynidine's biological activities, particularly its anti-angiogenic effects, are mediated through the inhibition of the Nuclear Factor κB (NFκB) signaling pathway . NFκB is a transcription factor implicated in various cellular processes, including cell proliferation, apoptosis, and angiogenesis. Inhibition of NFκB activity by pterogynidine may explain its observed effects on endothelial cell proliferation, apoptosis, and capillary-like structure formation.

Studies have demonstrated that incubation of HUVEC with pterogynidine results in reduced NFκB activity . This inhibition of the NFκB pathway may represent a key mechanism through which pterogynidine exerts its anti-angiogenic effects, as the NFκB signaling pathway plays a critical role in the regulation of genes involved in angiogenesis, inflammation, and cell survival.

Anti-proliferative Mechanisms

The anti-proliferative effects of pterogynidine on endothelial cells have been well-documented, with studies showing significant decreases in the percentage of proliferating cells following treatment with 8 μM pterogynidine . This anti-proliferative activity may be attributed to multiple mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of signaling pathways involved in cell proliferation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume